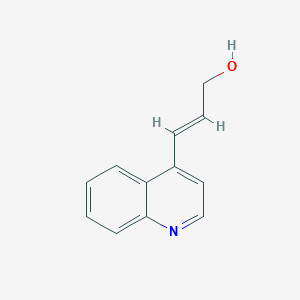
3-(Quinolin-4-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-4-yl)prop-2-en-1-ol is a chemical compound that features a quinoline ring attached to a propenol group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol under specific conditions. For instance, a copper salt-D-glucose system can be used to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods employed to achieve efficient synthesis .
化学反応の分析
Types of Reactions
3-(Quinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carbaldehyde, while reduction can produce quinoline-4-ylpropan-1-ol .
科学的研究の応用
3-(Quinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting specific diseases.
作用機序
The mechanism of action of 3-(Quinolin-4-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through its ability to bind to target proteins and modulate their activity, which can result in therapeutic outcomes .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but without the propenol group.
Quinolin-2-ylpropenone: A related compound with a different substitution pattern on the quinoline ring.
Quinolin-4-ylmethanol: Another derivative with a hydroxyl group attached to the quinoline ring.
Uniqueness
3-(Quinolin-4-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(E)-3-quinolin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-8,14H,9H2/b4-3+ |
InChIキー |
QZDJRMBGEFDLQR-ONEGZZNKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/CO |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



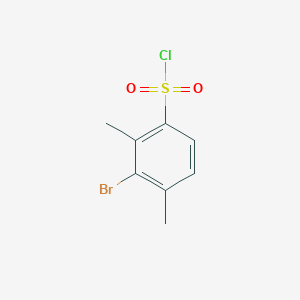

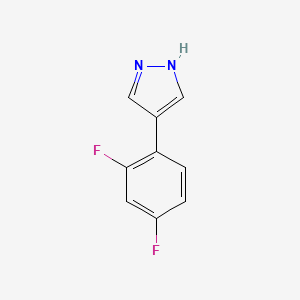

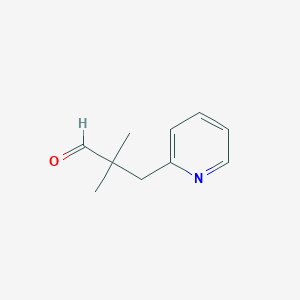

![Methyl 2-[(prop-2-en-1-yl)amino]acetate](/img/structure/B13613344.png)
![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)
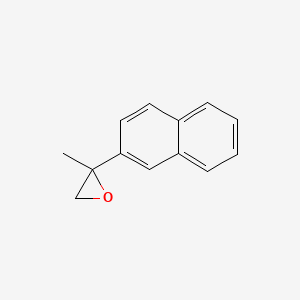
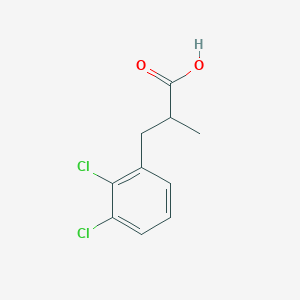
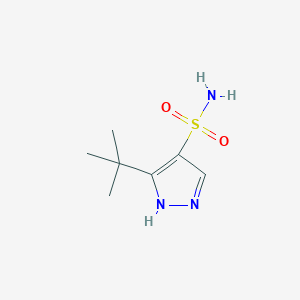
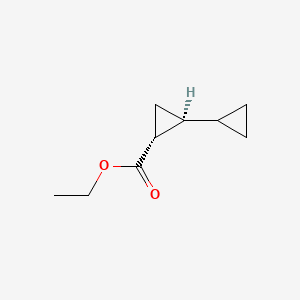
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
